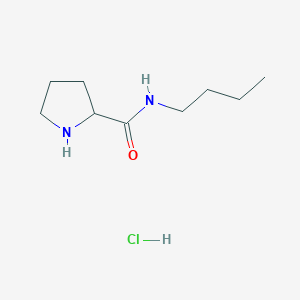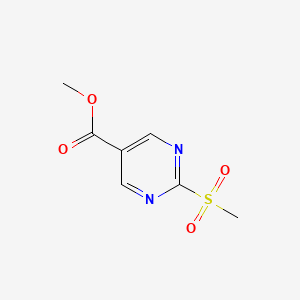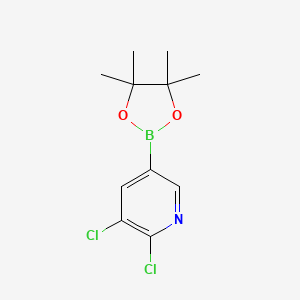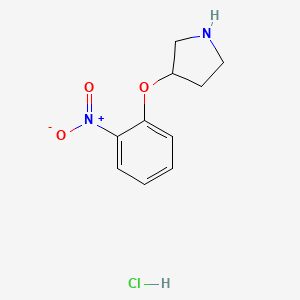![molecular formula C15H30N2 B1464843 [1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine CAS No. 1283045-43-1](/img/structure/B1464843.png)
[1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine
Descripción general
Descripción
1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine, also known as 1-TMC, is an organic compound belonging to the piperidine class of compounds. It is a nitrogen-containing heterocyclic compound with a cyclohexyl ring containing three methyl groups. 1-TMC is an important intermediate in the synthesis of several pharmaceuticals, including some anticonvulsants, anti-inflammatory agents, and anti-depressants. It is also used as a catalyst in the production of polymers and as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Bone Disorders and Beta-Catenin Agonism
A research study discovered a compound with a 2-aminopyrimidine template that targets the Wnt beta-catenin cellular messaging system, showing promise for the treatment of bone disorders. This compound demonstrated excellent pharmacokinetic properties and a dose-dependent increase in trabecular bone formation rate in ovariectomized rats following oral administration, indicating potential applications in enhancing bone health and treating osteoporosis-related conditions (Pelletier et al., 2009).
Molecular Synthesis and Analysis
Another study focused on the synthesis of Imine from the reaction of (R)-2-((piperidin-1-yl) methyl) cyclohexanone with benzylamine under different temperature conditions, employing the Density Functional Theory (DFT) method. This research contributes to the field of synthetic chemistry, particularly in understanding reaction mechanisms and optimizing conditions for the synthesis of complex organic compounds (Jafari, 2018).
Catalysis and Polymerization
Research on Palladium(II) complexes containing N,N′-bidentate N-cycloalkyl 2-iminomethylpyridine and 2-iminomethylquinoline explored their synthesis, characterization, and application in methyl methacrylate polymerization. These complexes were found to catalyze polymerization efficiently, indicating their utility in the field of materials science for creating polymers with specific characteristics (Kim et al., 2014).
Analytical Characterization of Psychoactive Substances
A study aimed at providing analytical characterization of psychoactive arylcyclohexylamines, which are relevant for neuropharmacological research. The research included synthesis, identification, and analytical characterization of these substances, contributing to the understanding of their chemical properties and potential implications in neuroscience and pharmacology (Wallach et al., 2014).
Anticonvulsant Agents
The synthesis and characterization of heterocyclic Schiff bases showed potential as anticonvulsant agents. This study involved the synthesis of novel Schiff bases and their screening for anticonvulsant activity, demonstrating the potential of these compounds in developing new treatments for epilepsy (Pandey & Srivastava, 2011).
Propiedades
IUPAC Name |
[1-(3,3,5-trimethylcyclohexyl)piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-12-7-14(9-15(2,3)8-12)17-6-4-5-13(10-16)11-17/h12-14H,4-11,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQPOMMJKCSAJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464761.png)
![4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1464762.png)

![3-[4-(Sec-butyl)phenoxy]azetidine](/img/structure/B1464770.png)








